molecular formula C13H14N2O3S B6415868 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% CAS No. 1261905-90-1

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6415868
CAS RN: 1261905-90-1
M. Wt: 278.33 g/mol
InChI Key: PRZKQONASXXEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% (2-DMSHP-4-H) is a chemical compound of interest in scientific research. It is a white, crystalline solid that is soluble in methanol, ethanol, and dimethyl sulfoxide. It is commonly used in the synthesis of a variety of heterocyclic compounds, including those with medicinal properties.

Mechanism of Action

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% is known to act as a Lewis acid, meaning that it can accept a pair of electrons from a donor molecule and form a covalent bond with it. This makes it useful in a variety of reactions, such as the formation of organometallic complexes and the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% are not well understood. In general, it is thought to have little to no toxicity and is not known to cause any adverse effects in humans or animals.

Advantages and Limitations for Lab Experiments

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% is a useful compound for laboratory experiments due to its low cost, ease of synthesis, and wide availability. However, it is important to note that it is a relatively unstable compound and can decompose when exposed to heat or light.

Future Directions

There are a number of potential future directions for research involving 2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95%. These include further exploration of its potential applications in medicinal chemistry and drug discovery, its use as a catalyst in the synthesis of polymers, and its use as a ligand in coordination chemistry. Additionally, further research into its biochemical and physiological effects may help to elucidate its potential toxicity and adverse effects.

Synthesis Methods

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% can be synthesized by a variety of methods. One of the most common methods is a reaction between 2-chloro-4-hydroxypyridine and N,N-dimethylsulfamide. The reaction is carried out in anhydrous dimethylformamide at a temperature of 70-80°C. The product is then purified by recrystallization in ethanol.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% is used in a variety of scientific research applications. It has been used as a building block for the synthesis of heterocyclic compounds, such as pyridines and quinolines, which have potential applications in the fields of medicinal chemistry and drug discovery. It has also been used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry.

properties

IUPAC Name

N,N-dimethyl-2-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-6-4-3-5-11(13)12-9-10(16)7-8-14-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKQONASXXEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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